1-Azido-5-chloro-2-methyl-4-nitrobenzene
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Overview
Description
1-Azido-5-chloro-2-methyl-4-nitrobenzene is an organic compound belonging to the family of chlorinated nitroaromatic compounds It is characterized by the presence of an azido group (-N3), a chloro group (-Cl), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
The synthesis of 1-Azido-5-chloro-2-methyl-4-nitrobenzene typically involves a multi-step process. One common synthetic route starts with 4-chloroaniline, which is oxidized using peroxy trifluoroacetic acid in dry dichloromethane to form 4-nitrochlorobenzene. This intermediate is then subjected to Friedel-Crafts alkylation using methyl iodide in the presence of anhydrous aluminum chloride to yield the desired compound .
Chemical Reactions Analysis
1-Azido-5-chloro-2-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of heterocyclic compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like chromic acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as chromic acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Azido-5-chloro-2-methyl-4-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azido-5-chloro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets. The azido group can undergo cycloaddition reactions, forming triazoles, which are known for their biological activities. The nitro group can be reduced to an amino group, which can then interact with biological molecules, potentially leading to therapeutic effects. The specific pathways and molecular targets depend on the derivative and the context of its use.
Comparison with Similar Compounds
1-Azido-5-chloro-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-2-methyl-4-nitrobenzene: Lacks the azido group, making it less reactive in certain cycloaddition reactions.
2-Chloro-5-nitrotoluene: Similar structure but different positioning of the nitro and chloro groups, affecting its reactivity and applications.
1-Azido-4-chloro-2-methylbenzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C7H5ClN4O2 |
---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
1-azido-5-chloro-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClN4O2/c1-4-2-7(12(13)14)5(8)3-6(4)10-11-9/h2-3H,1H3 |
InChI Key |
YGLBWWXIFFQVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=[N+]=[N-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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